5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 4. The pyrimidine ring is further substituted with a difluoromethyl group at position 6 and a methyl group at position 5. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in kinase inhibition .
Properties
IUPAC Name |
5-chloro-6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N6/c1-10-22-13(15(18)19)7-14(23-10)24-2-4-25(5-3-24)16-12(17)6-11(8-20)9-21-16/h6-7,9,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGWXJRUAWGZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by multiple heterocycles and functional groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 364.78 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.78 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit enzymatic activity or modulate receptor functions, leading to various biological effects, including:
- Antiproliferative Activity : The compound shows potential in inhibiting cancer cell proliferation.
- Neuromodulation : It may influence neurotransmitter pathways, suggesting applications in neurology.
Research Findings and Case Studies
Recent studies have highlighted the compound's promising biological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression.
- Neuropharmacological Effects :
- Inhibition of Enzymatic Activity :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrimidine-Piperazine Linkages
The compound shares structural motifs with several kinase inhibitors and bioactive molecules:
- 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6): This analog replaces the difluoromethyl group with a dimethylamino substituent. The difluoromethyl group’s electron-withdrawing nature likely enhances metabolic stability .
- Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide): A clinically approved BCR-ABL tyrosine kinase inhibitor, Dasatinib features a hydroxyethyl-piperazine-pyrimidine motif. The hydroxyethyl group improves solubility but may reduce blood-brain barrier penetration compared to the difluoromethyl group in the target compound .
- 4-(4-(4-(2-Amino-4-(difluoromethyl)pyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-4-oxobutanamide (WJ111-11): This compound, used in PROTAC-based drug discovery, shares the difluoromethylpyrimidine moiety. Its inclusion in a proteolysis-targeting chimera highlights the substituent’s role in enhancing target engagement and pharmacokinetics .
Substituent Effects on Pharmacological Properties
| Compound Name | Key Substituent(s) | Pharmacological Relevance |
|---|---|---|
| Target Compound | 6-(difluoromethyl)-2-methylpyrimidine | Enhanced metabolic stability, kinase inhibition |
| CAS 2640845-93-6 | 2-(dimethylamino)-6-methylpyrimidine | Increased basicity; potential for off-target interactions |
| Dasatinib | 4-(2-hydroxyethyl)piperazine | Improved solubility; reduced CNS penetration |
| WJ111-11 | Difluoromethylpyrimidine + morpholino-triazine | PROTAC applications; improved degradation efficiency |
Pharmacological and Physicochemical Comparisons
- Kinase Selectivity: The difluoromethyl group’s steric and electronic profile may reduce off-target effects compared to bulkier substituents like morpholino-triazine (WJ111-11) .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
